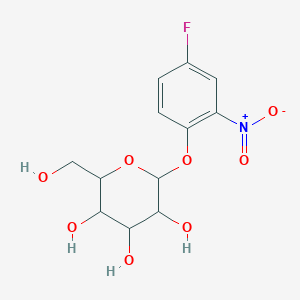
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine is a complex organic compound characterized by the presence of benzyl, trifluoromethylsulfanyl, and methylbenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with 2-trifluoromethylsulfanyl-ethylamine under basic conditions to form the intermediate (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-amine. This intermediate is then reacted with 3-methylbenzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzylamines.
Aplicaciones Científicas De Investigación
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
(1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine:
Uniqueness
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20F3NS |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[(3-methylphenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C18H20F3NS/c1-14-6-5-9-16(10-14)12-22-17(13-23-18(19,20)21)11-15-7-3-2-4-8-15/h2-10,17,22H,11-13H2,1H3 |
Clave InChI |
NXCRBINSWPPNOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CNC(CC2=CC=CC=C2)CSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)


![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)


![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)


